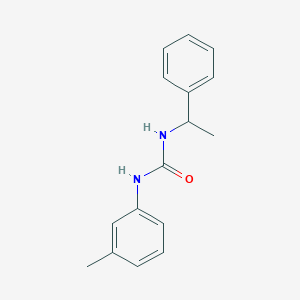

1-(3-Methylphenyl)-3-(1-phenylethyl)urea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12-7-6-10-15(11-12)18-16(19)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYJIGYLBGXGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-(1-phenylethyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methylphenyl isocyanate+1-Phenylethylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Complement System Inhibition

Recent studies have highlighted the efficacy of 1-(3-Methylphenyl)-3-(1-phenylethyl)urea derivatives as potent inhibitors of the complement system. The complement system is crucial for immune responses, and dysregulation can lead to various diseases. The compound has been identified through high-throughput screening as a promising candidate for treating complement-related diseases.

- Mechanism of Action : The compound inhibits C9 deposition through classical, lectin, and alternative pathways without affecting C3 and C4 deposition. This selective inhibition is significant for developing targeted therapies with reduced side effects .

- Potency : Optimized derivatives have shown impressive inhibitory activity, with IC50 values as low as 13 nM, indicating strong potential for clinical applications .

Antimicrobial Activity

Another significant application of this compound is in the development of antimicrobial agents. A series of urea derivatives containing aryl moieties have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.

- In Vitro Efficacy : Compounds derived from this urea structure have demonstrated promising activity against pathogens such as Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. Notably, some derivatives exhibited growth inhibition rates exceeding 90% against specific strains .

- Structure-Activity Relationship (SAR) : The introduction of different aryl groups has been shown to enhance antimicrobial potency. Molecular docking studies have provided insights into the binding mechanisms of these compounds, which is pivotal for further optimization .

Synthesis and Characterization

The synthesis of this compound involves several methods that leverage catalytic processes to create unsymmetrical ureas efficiently.

- Catalytic Methods : Recent advancements include oxovanadium(V)-catalyzed reactions that utilize carbon dioxide activation for synthesizing unsymmetrical ureas from disilylamines. This method has shown good yields and selectivity in producing various urea derivatives .

- Characterization Techniques : Synthesized compounds are typically characterized using techniques such as NMR spectroscopy, FT-IR, and LC-MS to confirm their structures and purity.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study on Complement Inhibition

A study focused on optimizing derivatives of this compound revealed that structural modifications significantly enhance inhibitory activity against complement proteins. The research involved synthesizing various analogs and evaluating their efficacy through hemolytic assays.

Case Study on Antimicrobial Efficacy

In another investigation, a series of synthesized urea derivatives were tested against multiple bacterial strains. The study found that specific modifications led to enhanced activity against resistant strains, demonstrating the potential for developing new antibiotics based on this compound's structure.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Aryl Substituent Variations

- 3-Methylphenyl vs. 4-Methylphenyl :

The substitution pattern of the methyl group on the phenyl ring significantly impacts electronic and steric properties. For example, (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea (3a, ) features a 4-methylphenyl (p-tolyl) group, which is less sterically hindered than the 3-methylphenyl group in the target compound. This positional difference may influence binding affinity in enzyme pockets . - 3,4-Dimethoxyphenyl () :

1-(3,4-Dimethoxyphenyl)-3-(1-phenylethyl)urea (Hit1) demonstrated moderate complement inhibition (IC50 = 50 μM). The electron-donating methoxy groups enhance solubility but may reduce membrane permeability compared to the methyl group in the target compound . - Halogenated Aryl Groups () :

Chlorine and fluorine substituents, as in 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea () and 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea (), increase electronegativity and lipophilicity. These modifications often enhance target binding but may raise toxicity risks .

Alkyl and Heterocyclic Modifications

- 1-Phenylethyl vs. In contrast, compounds like 1-(3-(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea () use flexible alkyl chains, which may reduce steric hindrance but increase metabolic instability .

Physicochemical Properties

Key differences in molecular weight, lipophilicity, and solubility are summarized below:

*Estimated using fragment-based methods (e.g., Wildman-Crippen). †Predicted using ChemDraw.

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for synthesizing 1-(3-Methylphenyl)-3-(1-phenylethyl)urea, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves reacting substituted phenyl isocyanates with 1-phenylethylamine derivatives. Key steps include:

- Step 1 : Preparation of 3-methylphenyl isocyanate via phosgenation of 3-methylaniline under anhydrous conditions.

- Step 2 : Coupling with 1-phenylethylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C for 12–24 hours.

- Yield Optimization : Use catalytic bases (e.g., triethylamine) to accelerate urea bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are essential for structural validation of this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Confirm urea NH protons (δ 5.8–6.2 ppm) and aromatic protons (δ 6.8–7.5 ppm). The carbonyl (C=O) resonance appears at ~155–160 ppm in 13C NMR.

- Mass Spectrometry (HRMS) : Look for the molecular ion peak matching the exact mass (C16H18N2O: 254.1419 g/mol). Fragmentation patterns should align with cleavage at the urea moiety.

- FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) are critical .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies inform the optimization of this compound for enhanced complement inhibition?

- Methodological Answer :

- Key Modifications : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to improve solubility and target affinity. For example, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea derivatives showed improved IC50 values (50 μM → 15 μM) in complement hemolytic assays .

- Assay Design : Use high-throughput screening (HTS) in fetal complement assays to evaluate inhibition potency. Pair with molecular docking (Glide software) to predict binding to complement proteins (e.g., C3b) .

Q. What strategies resolve bioactivity discrepancies observed between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. Poor oral bioavailability often explains in vitro-in vivo disconnect.

- Formulation Adjustments : Use PEGylated nanoparticles or liposomal encapsulation to enhance solubility and tissue penetration.

- Model Selection : Validate activity in disease-relevant models (e.g., murine autoimmune disease models) rather than generic assays .

Q. How do computational approaches enhance understanding of target engagement for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to complement proteins (e.g., C5a receptor) to identify critical hydrogen bonds and hydrophobic interactions.

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., methyl → trifluoromethyl substitution).

- Tools : Schrödinger Suite or GROMACS for trajectory analysis. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What experimental designs mitigate confounding factors in SAR studies of urea derivatives?

- Methodological Answer :

- Control Groups : Include structurally analogous inactive compounds (e.g., thiourea analogs) to isolate urea-specific effects.

- Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to rule out promiscuity.

- Data Normalization : Use Z-score normalization in HTS to account for plate-to-plate variability .

Data Contradiction Analysis

Q. How should researchers address conflicting IC50 values reported for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (pH, ion concentration) and cell lines (e.g., primary vs. immortalized cells).

- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve reliability.

- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers and trends. Contradictions often arise from variations in compound purity or assay endpoints (e.g., cell viability vs. enzymatic activity) .

Tables for Key Findings

| Modification | Biological Activity (IC50) | Key Reference |

|---|---|---|

| 3-Methylphenyl → 3,4-Dimethoxyphenyl | 15 μM (Complement Inhibition) | |

| Urea → Thiourea | Loss of activity | |

| 1-Phenylethyl → Cyclopropyl | Improved metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.